Structural Divergence from Morpholino-Pyrimidine c-Met Inhibitors
The title compound replaces the morpholino-pyrimidine moiety found in the benchmark c-Met inhibitor series (e.g., compounds from Kang et al., 2014) with a morpholino-2-oxoethyl chain. In the reference series, optimal c-Met inhibition (IC₅₀ values in the low nanomolar range for the most potent analogs) required the pyrimidine ring for hinge-binding interactions [1]. Removal of this motif is predicted to abolish c-Met activity. This constitutes a fundamental pharmacological differentiation, not merely a potency shift.
| Evidence Dimension | c-Met kinase inhibitory activity |
|---|---|
| Target Compound Data | No published c-Met inhibition data; predicted to be inactive or very weak based on SAR. |
| Comparator Or Baseline | Lead compound from Kang et al. (2014): IC₅₀ < 10 nM (c-Met). |
| Quantified Difference | Expected >100-fold loss of activity (qualitative inference). |
| Conditions | Biochemical c-Met kinase assay (referenced series). |
Why This Matters
If the intended research application requires a c-Met kinase inhibitor, procuring this compound would be counterproductive; conversely, if a c-Met-inactive control or a scaffold with a distinct target profile is needed, this compound's structural deviation is critical.
- [1] Kang, S.T. et al. Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 5093–5097. View Source
